2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide
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Description
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-methanesulfonamidophenyl)propanamide is a useful research compound. Its molecular formula is C17H20N4O4S and its molecular weight is 376.43. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Research has identified compounds containing sulfonamido moieties as potent antibacterial agents. For instance, the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown significant antibacterial properties. These studies aimed to explore the antibacterial potential of these compounds against various bacteria, indicating their valuable applications in developing new antimicrobial agents (Azab, Youssef, & El‐Bordany, 2013; El-Mariah, Hosny, & Deeb, 2006).
Matrix Metalloproteinase Inhibition
Another study focused on the synthesis of heterocyclic nonpeptide matrix metalloproteinase (MMP) inhibitors derived from a 6H-1,3,4-thiadiazine scaffold, showcasing the potential of such compounds in inhibiting MMP activity. This is crucial for therapeutic applications in conditions where MMP activity is detrimental (Schröder et al., 2001).
Antimicrobial and Anticonvulsant Properties
Compounds with a sulfonamide moiety have also been synthesized to test their antimicrobial and anticonvulsant activities. Some of these compounds demonstrated high activity against various microbial strains and showed protection against picrotoxin-induced convulsions, highlighting their potential in antimicrobial and anticonvulsant therapy (Sarvaiya, Gulati, & Patel, 2019; Farag et al., 2012).
Novel Synthesis Methods
Studies have also focused on the synthesis of novel heterocyclic compounds bearing the sulfonamide moiety for potential use as antimicrobial agents. These works not only contribute to the field of medicinal chemistry but also open up new pathways for the synthesis of compounds with desired biological activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014; Ibrahim & Behbehani, 2014).
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[3-(methanesulfonamido)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-11(21-16(22)9-8-15(19-21)12-6-7-12)17(23)18-13-4-3-5-14(10-13)20-26(2,24)25/h3-5,8-12,20H,6-7H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALNOOWDUUJISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)N2C(=O)C=CC(=N2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.